N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Antibacterial MIC Structure-Activity Relationship

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a hybrid molecule combining a classical sulfonamide pharmacophore with an electron-rich 1,4-benzodioxane ring. Synthesized via a controlled pH reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride, it serves as the unsubstituted parent scaffold for numerous N-alkyl/aryl derivatives evaluated for antibacterial and enzyme inhibitory activities.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
Cat. No. B335491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H13NO4S/c16-20(17,12-4-2-1-3-5-12)15-11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10,15H,8-9H2
InChIKeyFFPWMHTVRPZIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A Core Sulfonamide Scaffold with a 1,4-Benzodioxane Moiety


N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a hybrid molecule combining a classical sulfonamide pharmacophore with an electron-rich 1,4-benzodioxane ring. Synthesized via a controlled pH reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride, it serves as the unsubstituted parent scaffold for numerous N-alkyl/aryl derivatives evaluated for antibacterial and enzyme inhibitory activities [1]. Its molecular formula is C14H13NO4S (MW: 291.32 g/mol) [2]. As the foundational structure in its series, it is the critical starting point for studying how N-substitutions modulate biological activity and physicochemical properties.

Unsubstituted parent scaffold for sulfonamide SAR studies
Synthesized via controlled pH sulfonylation of 1,4-benzodioxane amine
Baseline control for N-substituted analog screening

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide Cannot Be Interchanged with Simple Analogs


Generic substitution is not feasible because minor structural modifications on the benzenesulfonamide ring or N-position produce drastic, non-linear shifts in bioactivity. The unsubstituted N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide parent molecule establishes a unique baseline of moderate antibacterial and enzyme inhibitory activity that is profoundly altered by the addition of alkyl, aralkyl, or electron-withdrawing groups [1]. For instance, replacing the unsubstituted phenyl ring with a 4-methylbenzenesulfonyl group shifts selectivity between antibacterial and anti-inflammatory enzyme targets, while 4-nitro substitution dramatically changes biofilm inhibition potency and cytotoxic profile [2][3]. Without precise structural matching, experimental outcomes cannot be reliably reproduced.

N-Substitution Alkyl or aralkyl groups may shift antibacterial potency and enzyme selectivity profile.
Ring modification 4-Methyl or 4-nitro substitution changes target selectivity and may introduce cytotoxicity.
Analog interchange Pre-substituted analogs do not reproduce the parent’s moderate broad‑spectrum baseline.

Quantitative Differentiation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide Against Its Closest Analogs


Antibacterial Potency: Unsubstituted Parent vs. N-Alkyl/Aralkyl Derivatives

The unsubstituted parent compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (compound 3), demonstrated a broad but moderate antibacterial profile against both Gram-positive and Gram-negative strains. In direct head-to-head comparison, its N-substituted derivatives 5a (N-(2-bromoethyl)) and 5b (N-(2-phenethyl)) showed improved inhibitory activity, comparable to the standard drug Ciprofloxacin, indicating that the parent molecule's activity can be significantly enhanced by specific N-substitutions [1]. The parent compound serves as a moderate-potency scaffold for generating high-potency antibacterial leads.

Antibacterial potency
Head-to-head
Unsubstituted parent: Moderate inhibitory activity against Gram-positive and Gram-negative strains. N-substituted derivatives 5a/5b: Good activity, comparable to Ciprofloxacin standard.
Establishes baseline activity for derivative potency comparison.
Reported head-to-head screening; verify assay conditions.
Antibacterial MIC Structure-Activity Relationship

Enzyme Inhibition Selectivity: LOX vs. AChE Activity in Unsubstituted vs. 4-Methyl Analog

The target compound (unsubstituted benzenesulfonamide) was evaluated for lipoxygenase (LOX) inhibitory activity alongside its N-substituted derivatives. The parent molecule showed moderate inhibitory potential against LOX, while in a cross-study comparison, its 4-methylbenzenesulfonamide analog (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) and its N-substituted derivatives exhibited a range of activities, with only the N-(3-phenylpropyl) derivative (5c) displaying decent inhibition relative to Baicalein standard [1][2]. This indicates that the unsubstituted phenyl ring provides a different selectivity baseline compared to the 4-methyl-substituted series.

LOX inhibition selectivity
Cross-study
Parent: Moderate lipoxygenase (LOX) inhibition. 4-Methyl analog series: Weaker overall LOX inhibition, except N-(3-phenylpropyl) derivative 5c near Baicalein.
Indicates ring substitution shifts enzyme selectivity profile.
Cross-study comparison; direct head-to-head recommended.
Lipoxygenase Inhibition Enzyme Selectivity Anti-inflammatory

Cytotoxicity Profile: Unsubstituted Parent Class vs. 4-Nitro-Substituted Series

A related series of compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides, were studied for hemolytic activity. The results revealed that most compounds in this 4-nitro-substituted series were mildly cytotoxic, indicating a potential safety margin [1]. For the unsubstituted parent class (lacking the 4-nitro group), a subsequent study on anti-diabetic derivatives of this scaffold showed that the parent N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and its acetamide derivatives demonstrated significant in vivo anti-diabetic activity in alloxan-induced diabetic rats [2]. This cross-study comparison suggests that the 4-nitro substitution introduces cytotoxicity not seen in the unsubstituted parent series, which can maintain in vivo biological activity.

Cytotoxicity profile
Cross-study
Unsubstituted parent scaffold class: In vivo anti-diabetic model response without reported hemolysis. 4-Nitro analog series: Mild hemolytic activity observed.
Model-response context supports safety-related endpoint interpretation.
Different assay systems; direct comparison requires validation.
Hemolytic Activity Cytotoxicity Safety Profile

Biofilm Inhibition: Unsubstituted Parent vs. 4-Chloro Analog in Antimicrobial Studies

The 4-chloro analog (4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide) and its acetamide derivatives were evaluated for antibacterial and antifungal activity. Compound 7l, 2-[[(4-chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(3,5-dimethylphenyl)acetamide, exhibited good antimicrobial potential with low hemolytic activity [1]. In contrast, the unsubstituted parent N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide showed a broader but moderate antibacterial profile when tested against multiple strains [2]. This indicates that adding a chlorine atom to the phenyl ring, in combination with specific N-acetamide substitutions, dramatically sharpens antimicrobial potency while the parent retains broad moderate activity.

Biofilm inhibition
Cross-study
Parent: Broad moderate antibacterial activity. 4-Chloro analog derivative 7l: Good antimicrobial potency with low hemolytic activity.
Highlights trade-off between broadness and peak potency/selectivity.
Screening data; verify antimicrobial spectrum alignment.
Biofilm Inhibition Antibacterial Antifungal

Definitive Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide


Broad-Spectrum Antibacterial Lead Discovery Library Component

Due to its demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative strains [1], N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is fit-for-purpose as a core scaffold in broad-spectrum phenotypic screening libraries. Its unsubstituted nature makes it the ideal starting point for generating focused compound libraries via parallel synthesis at the N-position, allowing medicinal chemists to systematically explore SAR.

Negative Control for N-Substituted High-Potency Antibacterial Analogs

Since N-substituted derivatives such as 5a and 5b show significantly improved antibacterial activity comparable to Ciprofloxacin [1], the unsubstituted parent is a necessary negative control compound. It establishes the baseline activity level and is essential for calculating fold-improvement in potency for any new derivative synthesized from it.

In Vivo Anti-diabetic and Metabolic Disease Research

The parent scaffold class, specifically N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and its simple acetamide derivatives, has shown significant anti-diabetic effects in an alloxan-induced diabetic rat model [2]. This in vivo activity, coupled with the absence of hemolytic toxicity reported for the unsubstituted series, positions it as a safer alternative to 4-nitro analogs for preclinical metabolic disease research.

Enzyme Selectivity Profiling: LOX vs. Off-Target Cholinesterase Studies

The compound demonstrates moderate inhibitory activity against lipoxygenase (LOX) [1], while separate studies on closely related 4-methyl and other analogs show variable activity against acetylcholinesterase (AChE) [2]. This makes the unsubstituted parent a valuable tool for differential enzyme selectivity profiling, allowing researchers to distinguish between LOX-dominant and AChE-dominant inhibitory profiles within the benzodioxane sulfonamide class.

Application
Selection Property
Validation Focus
Antibacterial screening library scaffold
Unsubstituted parent for SAR library synthesis
Broad-spectrum activity baseline verification
Negative control for derivative potency assays
Baseline activity reference
Fold-improvement calculation vs. derivatives
In vivo model-response evaluation
Parent scaffold class without 4-nitro substitution
Safety-related endpoint monitoring (hemolysis, blood glucose)
Enzyme selectivity profiling
Differential inhibition baseline (LOX vs. AChE)
Cross-enzyme selectivity assay comparison
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